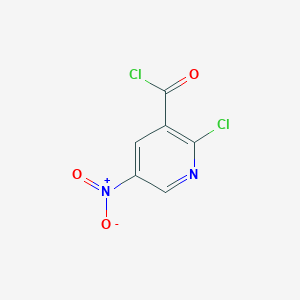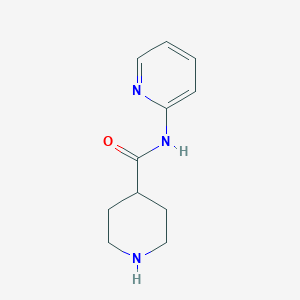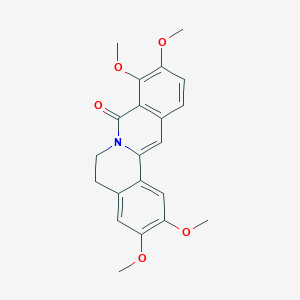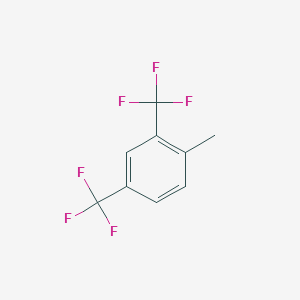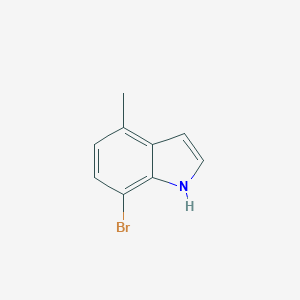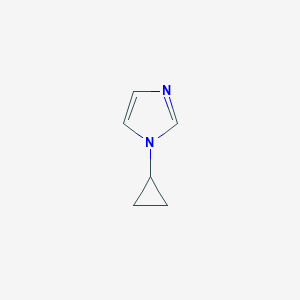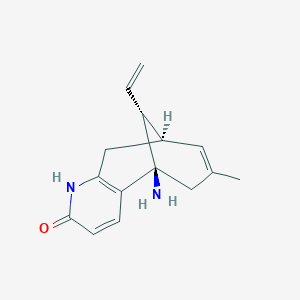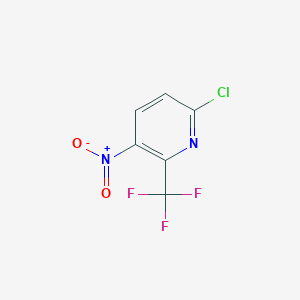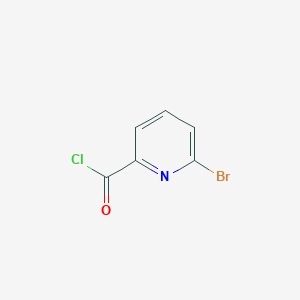
2-溴吡啶-6-甲酰氯
描述
6-Bromopicolinic acid chloride, also known as 6-Bromopicolinic acid chloride, is a useful research compound. Its molecular formula is C6H3BrClNO and its molecular weight is 220.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromopicolinic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopicolinic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
2-溴吡啶-6-甲酰氯用于有机合成 . 它是一种试剂,可用于将2-溴吡啶-6-甲酰基引入分子中,然后经过进一步反应形成更复杂的结构 .
光响应材料
该化合物已被用于合成吡唑啉酮衍生物,它们是一类新型有机光致变色材料 . 这些材料在粉末晶体状态下具有优异的光学颜色变化特性,在高密度存储、荧光开关和生物成像方面显示出巨大潜力 .
荧光分子开关
使用2-溴吡啶-6-甲酰氯合成的吡唑啉酮衍生物在交替的紫外光和可见光下显示出优异的荧光可逆性 . 这种特性使它们成为荧光分子开关的有希望的候选者 .
羰基化反应
2-溴吡啶-6-甲酰氯可用于钯催化的羰基化反应 . 这些反应为从原料化学品组装基于羰基的产物提供了有效的平台 .
吲哚嗪的合成
该化合物已被用于通过2-溴吡啶、亚胺和炔烃的羰基化偶联合成吲哚嗪 . 吲哚嗪是杂环化合物,在药物化学和材料科学中都有应用
作用机制
Target of Action
It’s known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts .
Mode of Action
The mode of action of 2-Bromopyridine-6-carbonyl chloride involves its interaction with organometallic reagents . It’s used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by 2-Bromopyridine-6-carbonyl chloride are related to the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these pathways is primarily as a reagent, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of 2-Bromopyridine-6-carbonyl chloride is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromopyridine-6-carbonyl chloride are influenced by various environmental factors. These include the presence of a suitable catalyst (such as palladium), the nature of the other reagents involved, and the reaction conditions (such as temperature and solvent). The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions .
属性
IUPAC Name |
6-bromopyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJUDOWYGUICSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
